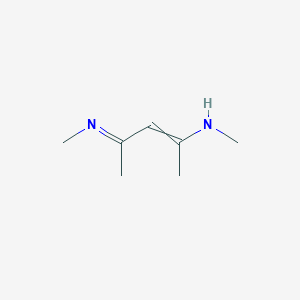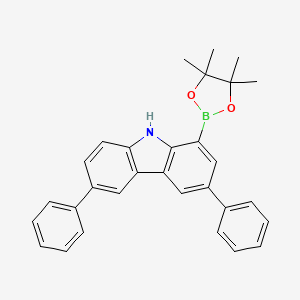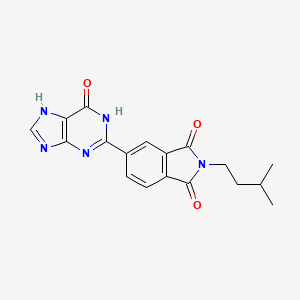![molecular formula C12H18N2Si B13703951 1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13703951.png)
1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclopropylmethyl group and a trimethylsilyl-ethynyl group attached to the pyrazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halide.
Attachment of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be attached through a Sonogashira coupling reaction, which involves the reaction of an ethynyl compound with a trimethylsilyl halide in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological processes and pathways, particularly those involving pyrazole derivatives.
Medicine: Pyrazole derivatives have been studied for their potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical products, such as polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the cyclopropylmethyl and trimethylsilyl-ethynyl groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole can be compared with other pyrazole derivatives, such as:
1-(Cyclopropylmethyl)-4-ethynylpyrazole: Lacks the trimethylsilyl group, which may affect its reactivity and biological activity.
1-(Cyclopropylmethyl)-4-(trimethylsilyl)pyrazole: Lacks the ethynyl group, which may influence its chemical properties and applications.
1-(Cyclopropylmethyl)-4-[(trimethylsilyl)methyl]pyrazole:
The uniqueness of this compound lies in the combination of the cyclopropylmethyl and trimethylsilyl-ethynyl groups, which confer specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C12H18N2Si |
|---|---|
Poids moléculaire |
218.37 g/mol |
Nom IUPAC |
2-[1-(cyclopropylmethyl)pyrazol-4-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H18N2Si/c1-15(2,3)7-6-12-8-13-14(10-12)9-11-4-5-11/h8,10-11H,4-5,9H2,1-3H3 |
Clé InChI |
INGGLYCLPPKPRX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CN(N=C1)CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)

